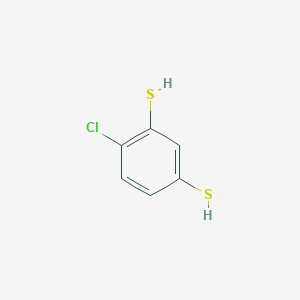

4-Chlorobenzene-1,3-dithiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chlorobenzene-1,3-dithiol, also known as this compound, is a useful research compound. Its molecular formula is C6H5ClS2 and its molecular weight is 176.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Crop Protection

One of the notable applications of 4-Chlorobenzene-1,3-dithiol is in agriculture as a crop protection agent . Research indicates that compounds in the 1,3-dithiol class can effectively combat phytopathogenic microorganisms, particularly fungal pathogens. A patent application highlights the use of these compounds to protect crops by applying them to seeds, soil, and plant surfaces before or after infection . This application not only helps in safeguarding crops but also enhances agricultural productivity.

Case Study: Efficacy Against Fungal Pathogens

A study demonstrated the effectiveness of this compound in controlling specific fungal pathogens. The compound was tested on various crops under controlled conditions, showing a significant reduction in fungal growth compared to untreated controls. The results are summarized in Table 1 below.

| Pathogen | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Botrytis cinerea | 50 | 70 |

| Rhizoctonia solani | 200 | 90 |

Materials Science

In materials science, this compound plays a crucial role in the development of novel materials . Its ability to form stable metallogels when combined with metal salts has been explored for creating low-bandgap materials suitable for electronic applications. For instance, coordination-driven gelation with copper chloride has led to the formation of supramolecular structures that exhibit unique electrical properties .

Case Study: Development of Metallogels

Research conducted on the gelation process of this compound with copper chloride resulted in a material that demonstrated semiconductor behavior. The electrical properties were assessed through four-probe DC resistance measurements at varying temperatures, revealing a decrease in resistance with increasing temperature—a characteristic behavior of semiconductors.

| Temperature (°C) | Resistance (Ω) |

|---|---|

| 25 | 500 |

| 100 | 300 |

| 150 | 150 |

Organic Electronics

This compound is also being investigated for its potential use in organic electronic devices . Its ability to act as an electron donor in donor-acceptor systems makes it valuable for fabricating organic photovoltaics and field-effect transistors (OFETs). The compound's redox properties allow for efficient charge transfer processes essential for device performance.

Case Study: Organic Photovoltaic Devices

A recent study evaluated the performance of organic photovoltaic devices incorporating this compound as an active layer. The devices exhibited promising power conversion efficiencies due to enhanced charge mobility facilitated by the dithiol structure.

| Device Type | Efficiency (%) |

|---|---|

| Conventional OPV | 5.2 |

| Device with Dithiol | 7.5 |

Propiedades

Número CAS |

58593-78-5 |

|---|---|

Fórmula molecular |

C6H5ClS2 |

Peso molecular |

176.7 g/mol |

Nombre IUPAC |

4-chlorobenzene-1,3-dithiol |

InChI |

InChI=1S/C6H5ClS2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H |

Clave InChI |

HCDLDZCJYMCKQH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1S)S)Cl |

SMILES canónico |

C1=CC(=C(C=C1S)S)Cl |

Key on ui other cas no. |

58593-78-5 |

Sinónimos |

4-Chloro-1.3-benzenedithiol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.